molecular formula C8H12N2 B1682967 Tetramethylpyrazine CAS No. 1124-11-4

Tetramethylpyrazine

Cat. No. B1682967
CAS RN: 1124-11-4
M. Wt: 136.19 g/mol
InChI Key: FINHMKGKINIASC-UHFFFAOYSA-N
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Description

Tetramethylpyrazine (TMP), also known as ligustrazine, is a chemical compound found in nattō and in fermented cocoa beans . It is classified as an alkylpyrazine . When purified, TMP is a colorless solid . It exhibits potential nootropic and anti-inflammatory activities in rats .


Synthesis Analysis

TMP is the most abundant pyrazine compound in baijiu, a Chinese liquor . It is widely found in raw foods, processed foods, and alcoholic beverages . The formation mechanism of TMP involves the Maillard reaction and microbial synthesis .


Molecular Structure Analysis

TMP has a molecular formula of C8H12N2 and a molar mass of 136.198 g·mol −1 . It is a pyrazine in which all four hydrogens have been replaced by methyl groups .


Chemical Reactions Analysis

TMP is an important compound related to the flavor of Chinese baijiu and has special pharmacological effects . It gives the baijiu a nutty and baked aroma .


Physical And Chemical Properties Analysis

TMP is a colorless solid . It has a melting point of 84–86 °C (183–187 °F; 357–359 K) .

Scientific Research Applications

  • Cardiovascular and Cerebrovascular Applications :

    • TMP, a natural compound from Ligusticum wallichii (Chuan Xiong), has been used in China for treating cardiovascular and cerebrovascular diseases for about 40 years. It exhibits effectiveness in multisystems, especially the cardiovascular system (Zhao, Liu, & Chen, 2016).
    • In cardiovascular diseases, TMP has been clinically used in China and Southeast Asian countries for the prevention and treatment of cardiovascular diseases (CVDs) for about fifty years. It prevents atherosclerosis and ischemia-reperfusion injury, mainly through antioxidant, anti-inflammatory, or calcium-homeostasis effects (Guo, Liu, & Shi, 2016).
  • Neuroprotective Effects :

    • TMP attenuates blood-brain barrier disruption in ischemia/reperfusion injury through the JAK/STAT signaling pathway, promoting neurological recovery after injury (Gong et al., 2019).
    • It is also used in the treatment of neurological diseases due to its neuroprotective effect, reversing memory deficits induced by scopolamine and restoring cAMP/PKA/CREB pathway signaling deficits (Wu et al., 2013).
  • Pulmonary Hypertension Treatment :

    • TMP has therapeutic effects on pulmonary hypertension (PH) in animal models and patients with pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH) (Chen et al., 2020).
  • Endothelial Dysfunction and Diabetes :

    • It ameliorates high glucose-induced endothelial dysfunction by increasing mitochondrial biogenesis and promoting endothelium-dependent relaxation (Xu et al., 2014).
  • Anti-Inflammatory and Neuroprotective Effects in Cerebral Ischemia :

    • TMP reduces cellular inflammatory response in a rat model of permanent cerebral ischemia and exhibits neuroprotective effects (Kao et al., 2013).
  • Other Applications :

    • TMP is found in Chinese black vinegar and has antioxidant and hypolipidemia activities in HepG2 cells, indicating potential for cholesterol modulation (Chen et al., 2017).
    • It is also being explored for targeted treatment in spinal cord injury, showing potential in overcoming poor water solubility and low bioavailability (Li et al., 2021).
  • Alzheimer's Disease Treatment :

    • TMP and its derivatives have shown potential as anti-Alzheimer's disease agents due to their multitarget modulating properties (Bukhari & Yogesh, 2022).
  • Wound Repair and Pharmacokinetics :

    • It is the main active alkaloid of Chinese medicine chuanxiong, with a variety of biological activities and is widely used to treat unsmooth bleeding disease. It has shown wound repair effects (Yang Jian-hua, 2011).
    • TMP's pharmacokinetics and clinical pharmacodynamics in the nervous system have been studied, indicating its protective functions in various nervous pathology damages (Lin Yua, 2010).

Safety And Hazards

TMP is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation . In case of exposure, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

TMP has been used to treat a variety of diseases with excellent therapeutic effects . It is used in treating cardiovascular, nervous, and digestive system conditions, cancer, and other conditions . TMP is a promising drug with great research potential .

properties

IUPAC Name

2,3,5,6-tetramethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-6(2)10-8(4)7(3)9-5/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINHMKGKINIASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76494-51-4 (hydrochloride)
Record name Ligustrazine
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DSSTOX Substance ID

DTXSID6047070
Record name Tetramethylpyrazine
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Molecular Weight

136.19 g/mol
Source PubChem
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Physical Description

Solid, white crystals or powder with a musty, fermented, coffee odour
Record name Tetramethylpyrazine
Source Human Metabolome Database (HMDB)
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Record name 2,3,5,6-Tetramethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

190.00 °C. @ 760.00 mm Hg
Record name Tetramethylpyrazine
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Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water; soluble in oils, propylene glycol, organic solvents, very soluble (in ethanol)
Record name SID8139962
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Record name 2,3,5,6-Tetramethylpyrazine
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Product Name

2,3,5,6-Tetramethylpyrazine

CAS RN

1124-11-4
Record name Tetramethylpyrazine
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Record name Ligustrazine
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Record name TETRAMETHYLPYRAZINE
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Record name Pyrazine, 2,3,5,6-tetramethyl-
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Record name Tetramethylpyrazine
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Record name LIGUSTRAZINE
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Record name Tetramethylpyrazine
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Melting Point

86 °C
Record name Tetramethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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